molecular formula C17H26N2O2 B295173 4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether

4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether

カタログ番号: B295173
分子量: 290.4 g/mol
InChIキー: WGKOHXOQFVJDNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether, also known as TBOA, is a compound that has been widely used in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the concentration of glutamate in the brain.

作用機序

4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether is a non-competitive inhibitor of EAATs, which means that it binds to a site on the transporter that is distinct from the glutamate binding site. By inhibiting EAATs, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on the brain. Biochemically, this compound increases the concentration of glutamate in the synaptic cleft, which can lead to increased excitotoxicity and neuronal damage. Physiologically, this compound has been shown to induce seizures and epileptiform activity in animal models.

実験室実験の利点と制限

One advantage of using 4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether in lab experiments is its high potency and specificity for EAATs. This compound has been shown to be a more potent inhibitor of EAATs than other commonly used inhibitors, such as DL-threo-beta-benzyloxyaspartate (this compound). However, one limitation of using this compound is its potential for inducing seizures and epileptiform activity, which can complicate data interpretation.

将来の方向性

For research on 4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether include investigating its potential therapeutic applications in neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to better understand the physiological and pathological roles of EAATs in the brain, and the potential implications of this compound-induced excitotoxicity.

合成法

4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether can be synthesized using a multi-step process involving the reaction of 4-tert-butylphenol with 4-methyl-1-piperazinecarboxylic acid, followed by the addition of an acid chloride and a base. The final product is obtained through purification and recrystallization.

科学的研究の応用

4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether has been used extensively in scientific research as a tool to study the role of EAATs in the brain. EAATs are responsible for regulating the concentration of glutamate, which is the primary excitatory neurotransmitter in the brain. This compound has been used to study the physiological and pathological roles of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

特性

分子式

C17H26N2O2

分子量

290.4 g/mol

IUPAC名

2-(4-tert-butylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)14-5-7-15(8-6-14)21-13-16(20)19-11-9-18(4)10-12-19/h5-8H,9-13H2,1-4H3

InChIキー

WGKOHXOQFVJDNG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C

正規SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。